molecular formula C12H21NO4 B581598 (R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid CAS No. 1310680-32-0

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

Cat. No. B581598
M. Wt: 243.303
InChI Key: SFPBDVPSCZYAHV-MRVPVSSYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Plant Defense Mechanisms

Pyrroline-5-carboxylate (P5C), an intermediate in proline biosynthesis and catabolism, is implicated in plant defense against pathogens. P5C metabolism in mitochondria is crucial for both R-gene-mediated and non-host resistance in plants. This metabolic pathway, involving proline dehydrogenase and delta-ornithine amino transferase, activates the salicylic acid-dependent pathway, reactive oxygen species (ROS), and hypersensitive response-associated cell death in response to pathogen infection, illustrating the importance of carboxylic acid derivatives in plant defense mechanisms (Qamar, Mysore, & Senthil-Kumar, 2015).

Photocatalysis Applications

(BiO)2CO3-based photocatalysts, owing to their unique properties and wide bandgap, are utilized in various fields like healthcare, photocatalysis, and supercapacitors. Modification strategies to enhance visible light-driven photocatalytic performance include metal heterojunctions and nonmetal doping, showcasing the role of carboxylic acid derivatives in improving material functionalities for environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).

Drug Discovery

The pyrrolidine scaffold, a fundamental structure in medicinal chemistry, is extensively explored for its potential in treating human diseases due to its stereochemistry and ability to explore pharmacophore space. This research underscores the value of pyrrolidine derivatives, similar in structure to the core of "(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid," in generating biologically active compounds with varied therapeutic profiles (Petri, Raimondi, Spanò, Holl, Barraja, & Montalbano, 2021).

Antimicrobial and Cytotoxic Activities

Carboxylic acids derived from plants are known for their significant biological activities. Structure-related studies reveal that rosmarinic acid and other carboxylic acids exhibit high antioxidant, antimicrobial, and cytotoxic activities, highlighting the structural impact of carboxylic acids on their bioactivity. This area of research illuminates the potential of carboxylic acid derivatives in developing new antimicrobial and cytotoxic agents (Godlewska-Żyłkiewicz, Świsłocka, Kalinowska, Golonko, Świderski, Arciszewska, Nalewajko-Sieliwoniuk, Naumowicz, & Lewandowski, 2020).

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, as biorenewable chemicals, are fermentatively produced but can inhibit microbial production at concentrations below desired yields. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids aids in engineering robust strains for industrial applications, demonstrating the significance of carboxylic acids in biotechnological production processes (Jarboe, Royce, & Liu, 2013).

Safety And Hazards

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properties

IUPAC Name

(2R)-5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-7-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPBDVPSCZYAHV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC[C@@H](N1C(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601130602
Record name 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-Boc-5,5-dimethyl-pyrrolidine-2-carboxylic acid

CAS RN

1310680-32-0
Record name 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310680-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Pyrrolidinedicarboxylic acid, 5,5-dimethyl-, 1-(1,1-dimethylethyl) ester, (2R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601130602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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